molecular formula C16H10ClN3OS B2755115 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 912763-23-6

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Cat. No.: B2755115
CAS No.: 912763-23-6
M. Wt: 327.79
InChI Key: DXNKJVBKOFHLDE-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly for the development of novel anticancer agents. Benzothiazole derivatives have demonstrated potent and selective antitumor properties against a diverse panel of human cancer cell lines, including breast cancer (MCF-7), colon cancer, and non-small cell lung cancer cell lines . The core benzothiazole pharmacophore is recognized for its role in inhibiting tumor-associated enzymes, with one prominent mechanism being the inhibition of metalloenzymes such as carbonic anhydrase (CA); this action is particularly relevant for targeting hypoxic tumors . The structural motif of a 2-amido-substituted benzothiazole, especially with electron-withdrawing groups like a cyanobenzamide, is associated with enhanced growth inhibitory activity . This compound serves as a privileged structure for researchers exploring new pathways in cytotoxic agent development and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c1-9-6-12(17)7-13-14(9)19-16(22-13)20-15(21)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJVBKOFHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride, followed by methylation using a methylating agent like methyl iodide.

    Coupling with Cyanobenzamide: The chlorinated and methylated benzothiazole is then coupled with 4-cyanobenzamide under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The cyanobenzamide moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit antimicrobial properties. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide has been investigated for its efficacy against various bacterial strains. A study demonstrated that compounds containing the benzothiazole moiety have shown promise as antibacterial agents due to their ability to inhibit bacterial growth through interference with metabolic pathways.

Case Study: Synthesis and Evaluation
In a recent study, a series of benzothiazole derivatives were synthesized, including this compound. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Agricultural Science

Pesticidal Properties
The compound's structure suggests potential applications in agrochemistry, particularly as a pesticide or herbicide. Benzothiazole derivatives are known for their ability to disrupt plant pathogens and pests. Research indicates that this compound may function as a biocontrol agent against specific fungal pathogens affecting crops.

Data Table: Efficacy Against Fungal Pathogens

CompoundPathogenEfficacy (%)Reference
This compoundFusarium oxysporum85
This compoundAspergillus niger78

Materials Science

Polymer Additives
The compound can also be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve resistance to degradation under environmental stressors.

Case Study: Polymer Blends
Research involving the blending of polyvinyl chloride (PVC) with this compound demonstrated improved thermal stability compared to unmodified PVC. The addition of the compound resulted in a higher decomposition temperature and better mechanical properties .

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole Derivatives

Compound A : 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (from )

  • Structural Differences: Benzothiazole substituents: Lacks the 4-methyl group present in the target compound. Amide group: 4-piperidinecarboxamide instead of 4-cyanobenzamide.
  • The acetyl group may alter metabolic stability compared to the methyl group in the target compound .

Compound B: N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (from )

  • Structural Differences: Core structure: Benzodithiazine (with two sulfur atoms and a sulfone group) vs. benzothiazole. Substituents: Cyano group at position 7 and a hydrazine moiety.
  • The hydrazine group may confer redox activity, differing from the inert amide in the target compound .

Pharmacologically Relevant Analogues

Compound C: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (from )

  • Structural Differences: Linkage: Amino group connects benzothiazole to tetrahydroquinoline vs. amide linkage in the target. Additional moieties: Thiazole-carboxylic acid enhances hydrogen-bonding capacity.
  • Implications: Carboxylic acid improves water solubility but may limit blood-brain barrier penetration. Amino linkages are more metabolically labile than amides, affecting pharmacokinetics .

Electronic and Spectroscopic Comparisons

  • IR Data: The target’s cyano group (C≡N) is expected to show a peak near 2235 cm⁻¹, consistent with Compound B . Sulfone groups (e.g., in benzodithiazines) exhibit strong absorption at 1330–1160 cm⁻¹, absent in the target compound .
  • NMR Data :
    • Methyl groups on benzothiazole (e.g., δ ~3.35 ppm in DMSO-d₆) are distinct from piperidine protons (δ ~1.5–3.0 ppm) in Compound A .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties
Target Compound Benzothiazole 6-Cl, 4-CH₃, 4-cyanobenzamide High lipophilicity, electron-withdrawing cyano
Compound A Benzothiazole 6-Cl, 4-piperidinecarboxamide Enhanced solubility (basic piperidine)
Compound B Benzodithiazine 6-Cl, 7-CN, hydrazine Polar sulfone, redox-active hydrazine
Compound C Benzothiazole + quinoline Amino linkage, thiazole-carboxylic acid Improved solubility, metabolic lability

Table 2: Spectroscopic Signatures

Compound IR (C≡N, cm⁻¹) ¹H-NMR (Key Peaks, δ ppm)
Target Compound ~2235 3.35 (N-CH₃), 7.8–8.5 (aromatic)
Compound B 2235 3.35 (N-CH₃), 8.27 (H-5)
Compound C N/A 1.5–3.0 (piperidine), 7.5 (thiazole)

Research Findings and Implications

  • Cyano groups stabilize amide bonds via electron withdrawal, a feature shared with benzodithiazine derivatives .
  • Core Structure Impact :
    • Benzodithiazines (e.g., Compound B) exhibit higher polarity due to sulfone groups, limiting bioavailability compared to benzothiazoles .
  • Pharmacological Potential: Patent data () suggests benzothiazole-amide derivatives are prioritized for their stability and hydrogen-bonding capacity, aligning with the target compound’s design .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10ClN3OS
  • Molecular Weight : 273.75 g/mol

Pharmacological Activity

Research has demonstrated that this compound exhibits various pharmacological activities:

1. Anticonvulsant Activity
A study focused on a series of 1,3-benzothiazol derivatives, including compounds similar to this compound, showed significant anticonvulsant properties. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that these derivatives effectively reduced seizure activity without notable neurotoxicity or liver toxicity .

2. Antimicrobial Properties
The compound has been assessed for its antimicrobial activity against various strains of bacteria and fungi. Preliminary data suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. Further studies are needed to elucidate the specific mechanisms underlying these effects.

3. Cytotoxicity and Antitumor Activity
In vitro studies have indicated that this compound possesses cytotoxic properties against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Anticonvulsant Evaluation (2008) Demonstrated efficacy in reducing seizure duration in animal models without neurotoxicity .
Antimicrobial Screening Showed moderate activity against selected bacterial strains, warranting further exploration .
Cytotoxicity Assays Induced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent .

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the benzothiazole moiety plays a crucial role in its interaction with biological targets, potentially involving enzyme inhibition or receptor modulation.

Q & A

Q. What strategies assess synergistic effects with existing therapeutic agents?

  • Methodological Answer :
  • Combination Index (CI) : Use Chou-Talalay method with fixed-ratio drug combinations (e.g., with cisplatin or doxorubicin). CI <1 indicates synergy .
  • Mechanistic Studies : RNA-seq to identify pathway crosstalk (e.g., apoptosis markers like caspase-3) in synergistic vs. monotherapy groups .

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